molecular formula C8H11ClN2 B044281 2-Chloromethyl-3,5,6-trimethyl-pyrazine CAS No. 123624-90-8

2-Chloromethyl-3,5,6-trimethyl-pyrazine

Cat. No. B044281
M. Wt: 170.64 g/mol
InChI Key: NNXBZTOMYBIUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-3,5,6-trimethyl-pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism Of Action

The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a variety of proteins and enzymes, including the MAPK/ERK signaling pathway and the NF-κB signaling pathway. By modulating these pathways, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is able to exert its biochemical and physiological effects.

Biochemical And Physiological Effects

2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have a variety of biochemical and physiological effects, including:
- Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
- Neuroprotective effects: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to protect neurons from damage and death, making it a potential candidate for the treatment of neurodegenerative diseases.
- Vasodilatory effects: This compound has been found to relax blood vessels, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

Advantages And Limitations For Lab Experiments

2-Chloromethyl-3,5,6-trimethyl-pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- High yield and purity: The synthesis method for 2-Chloromethyl-3,5,6-trimethyl-pyrazine produces the compound in high yield and purity, making it a reliable source for scientific research purposes.
- Versatility: This compound has been found to have a variety of biochemical and physiological effects, making it a versatile candidate for research in multiple areas.
Some of the limitations of 2-Chloromethyl-3,5,6-trimethyl-pyrazine for lab experiments include:
- Limited research: While this compound has been studied extensively, there is still much to learn about its mechanism of action and potential applications.
- Potential toxicity: Like many chemical compounds, 2-Chloromethyl-3,5,6-trimethyl-pyrazine has the potential to be toxic in high doses, making it important to use caution when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine. Some of these directions include:
- Further investigation of its anti-cancer properties: While 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, more research is needed to determine its potential as a cancer treatment.
- Development of new neuroprotective treatments: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has shown promise as a neuroprotective agent, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
- Investigation of its potential as a cardiovascular treatment: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Further research is needed to determine its potential as a cardiovascular treatment.
In conclusion, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is a promising compound for scientific research due to its versatility and potential applications in multiple areas. While there is still much to learn about this compound, it has already shown promise as a potential treatment for cancer, neurodegenerative diseases, and cardiovascular diseases. Continued research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research that 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied in include:
- Cancer research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
- Neurological research: This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Cardiovascular research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.

properties

CAS RN

123624-90-8

Product Name

2-Chloromethyl-3,5,6-trimethyl-pyrazine

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(chloromethyl)-3,5,6-trimethylpyrazine

InChI

InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3

InChI Key

NNXBZTOMYBIUGR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)CCl)C

Canonical SMILES

CC1=C(N=C(C(=N1)C)CCl)C

synonyms

2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture containing N-chlorosuccinimide (6.67 g, 50.0 mmol), benzoylperoxide (50 mg) and TMPZ (6.81 g, 50.0 mmol), in 125 ml of reagent grade CCl4 was refluxed for 12 hours. The reaction solution was then cooled to 0° C. and filtered, removing succinimide. The solvent was evaporated in vacuo resulting in an oil (chloromethyltrimethylpyrazine). The oil was cooled to 0° C. and 25 ml of distilled n-amyl amine was dripped into the oil over a 20 minute period. The reaction mixture was stirred in an ice bath until an exothermic reaction ensured whereby the mixture was gently refluxed for 5 hours. Upon filtration of this reaction mixture, the resulting oil was chromatographed by flash column chromatography using 230-400 mesh silica gel (available from Fisher Scientific Co., King of Prussia, Pa.). Fractional separation was obtained by using a gradient solvent system (100% CHCl3 →25:1 CDCl3 /MeOH+1% NH4OH). Purification by Kugelrohr distillation at 90° C./15 mm Hg afforded 15% yield of a clear oil. m.p. 174°-175° C. Analysis: H-NMR(CDCl3) (ppm): 3.8(2H,S), 2.6-2.7(2H,t), 2.45-2.5(9H,t), 1.8-1.9(2H,m), 1.5-1.6(2H,m), 1.3-1.37(4H, sextet), 0.8-0.9(3H,t).
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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